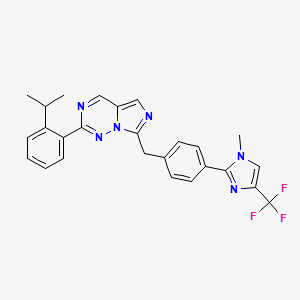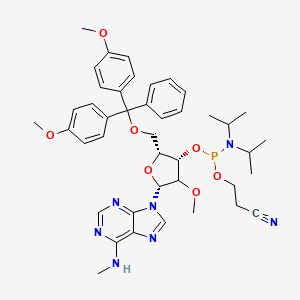
Dual AChE-MAO B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dual AChE-MAO B-IN-3 is a compound that acts as a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit both acetylcholinesterase and monoamine oxidase B, which are enzymes involved in the degradation of neurotransmitters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-3 involves the use of click chemistry to assemble functionalized pyridoxine derivatives. The process includes the reaction of pyridoxine derivatives with various azides under copper-catalyzed azide-alkyne cycloaddition conditions. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like dimethyl sulfoxide .
Industrial Production Methods: the use of click chemistry for the synthesis of similar compounds suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Dual AChE-MAO B-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and dimethyl sulfoxide for click chemistry reactions. Other reagents may include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions involving this compound are typically functionalized pyridoxine derivatives with enhanced inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Applications De Recherche Scientifique
Dual AChE-MAO B-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying dual inhibition mechanisms. In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit both acetylcholinesterase and monoamine oxidase B makes it a promising candidate for developing new treatments for these conditions .
Mécanisme D'action
The mechanism of action of Dual AChE-MAO B-IN-3 involves the inhibition of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, while monoamine oxidase B is involved in the degradation of monoamine neurotransmitters such as dopamine. By inhibiting these enzymes, this compound increases the levels of acetylcholine and dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dual AChE-MAO B-IN-3 include other dual inhibitors of acetylcholinesterase and monoamine oxidase B, such as ellagic acid derivatives and other pyridoxine derivatives. These compounds also exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase B, but their potency and selectivity may vary .
Uniqueness: this compound is unique due to its high inhibitory activity against both acetylcholinesterase and monoamine oxidase B, making it a potent dual inhibitor. Its synthesis using click chemistry also provides a versatile and efficient method for producing functionalized derivatives with enhanced activity .
Propriétés
Formule moléculaire |
C30H26F3NO3 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
(3E)-3-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+ |
Clé InChI |
NBRLCWFICSTVOB-LFVJCYFKSA-N |
SMILES isomérique |
C1CN(CC=C1/C=C/2\COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
SMILES canonique |
C1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)



